molecular formula C19H16N2O5S2 B7729422 (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide

(4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide

Cat. No.: B7729422
M. Wt: 416.5 g/mol
InChI Key: NZQINWSIZKNAIO-SXGWCWSVSA-N
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Description

The compound (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is further functionalized with hydroxy, methoxy, and carboxamide groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a primary amine with carbon disulfide and chloroacetic acid under basic conditions.

    Aldol Condensation: The methoxyphenyl group is introduced via an aldol condensation reaction with an appropriate aldehyde.

    Amidation: The final step involves the amidation of the intermediate product with (4-hydroxy-3-methoxyphenyl)amine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Biologically, the thiazolidinone core is known for its antimicrobial and anti-inflammatory properties. This compound could be explored for its potential as a therapeutic agent against various infections and inflammatory conditions.

Medicine

In medicine, the compound’s structure suggests potential applications in drug design and development. Its ability to interact with biological targets could make it a candidate for pharmaceutical research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy and methoxy groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Phenylmethanones: Compounds with similar aromatic structures and functional groups.

Uniqueness

What sets (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

4-hydroxy-3-methoxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-25-13-6-3-11(4-7-13)9-16-18(24)21(19(27)28-16)20-17(23)12-5-8-14(22)15(10-12)26-2/h3-10,22H,1-2H3,(H,20,23)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQINWSIZKNAIO-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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